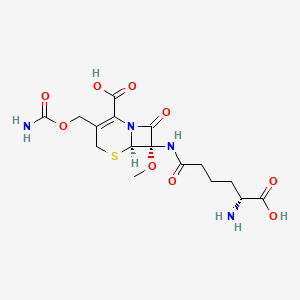
Piscidic acid
Descripción general
Descripción
Synthesis Analysis
The total synthesis of (+)-(2S,3R)-Piscidic acid has been efficiently achieved with high optical purity via Sharpless catalytic asymmetric dihydroxylation of a trisubstituted olefin. This process is noteworthy for its use of commercially available 4-hydroxyphenylpyruvic acid as the starting material and achieving high optical purity using chiral ligands. This method presents a significant advancement in the synthesis of piscidic acid with potential implications for its large-scale production and application in various fields (H. Toshima, M. Saito, T. Yoshihara, 1999).
Molecular Structure Analysis
In-depth studies on the molecular structure of this compound and its derivatives highlight the complexity and versatility of this compound. The synthesis of all four stereoisomers of this compound provides a comprehensive understanding of its structural diversity and the impact of stereochemistry on its properties and reactivity. This research facilitates a deeper understanding of this compound's chemical behavior and potential applications (H. Toshima, M. Saito, T. Yoshihara, 1999).
Chemical Reactions and Properties
The reactivity of this compound in various chemical reactions, including its ability to undergo transformations and participate in the synthesis of complex molecules, is of significant interest. Studies focusing on the piscidin family, including this compound derivatives, reveal their antimicrobial properties and interactions with biological membranes. These findings not only contribute to our understanding of this compound's chemical properties but also its potential biomedical applications (Nam Gyu Park et al., 2011).
Physical Properties Analysis
The physical properties of this compound, such as its phase behavior, solubility, and stability, are crucial for its practical applications. The synthesis and analysis of this compound derivatives, like fukiic and this compound esters, provide insights into the factors that influence these properties. Understanding these physical characteristics is essential for the development of this compound-based products and its applications in various industries (S. Kruse et al., 1999).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability under different conditions, and interactions with other substances, are fundamental to its application in chemical synthesis and potential pharmaceutical uses. Research into piscidin, a related antimicrobial peptide, has shed light on the structure-activity relationships and the mechanisms by which this compound derivatives exert their effects. These studies are critical for harnessing this compound's potential in therapeutic contexts and beyond (S. Campagna et al., 2007).
Aplicaciones Científicas De Investigación
Antihypercholesterolemic Potential
Piscidic acid, obtained from Opuntia ficus-indica, demonstrates potential in treating hypercholesterolemia. It inhibits cholesterol permeation through a Caco-2 cell monolayer and acts as a 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor. This compound showed an IC50 of 149.6 µg/mL, slightly outperformed by isorhamnetin derivatives, suggesting its role in developing functional foods and pharmaceutical products for cholesterol management (Ressaissi et al., 2017).
Antimicrobial and Antiendotoxin Activity
Piscidin-1, which includes this compound, is known for its antimicrobial properties, particularly against pathogens. It is effective in distinguishing between bacterial and mammalian cells. Modifications in this compound's structure can yield analogs with lower cytotoxicity and retained antibacterial and antiendotoxin activities. This makes them potential candidates for peptide antibiotics (Kumar et al., 2016).
Role in Plant Nutrition
In agriculture, this compound is identified in the root exudates of pigeonpea, especially under phosphorus-deficient conditions. This acid plays a role in solubilizing phosphorus from soil, thereby aiding in plant nutrition. It is released in significantly higher amounts than citric acid, indicating its importance in the plant's adaptation to low phosphorus availability (Ishikawa et al., 2002).
Potential in Functional Foods
This compound is abundant in Opuntia ficus indica, which is used in various dietary products. Its presence, along with other polyphenols and minerals, contributes to the antioxidant activity and bioaccessibility in functional food products. This highlights its role as a beneficial ingredient in health-promoting foods (Missaoui et al., 2020).
Neuroprotective Effects
This compound derivatives exhibit neuroprotective effects against H2O2-induced neurotoxicity in PC12 cells. This suggests its potential in developing treatments for neurological disorders or as a protective agent against neurotoxicity (Lv et al., 2017).
Mecanismo De Acción
Target of Action
Piscidic acid, a compound derived from Cimicifuga racemosa , has been found to have in vitro estrogen activity . It is also a component of AquaCacteen elixir from organic cactus, where it acts as an iron chelator , binding free Fe2+/Fe3+ ions .
Mode of Action
This compound interacts with its targets in several ways. It has been found to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) , an enzyme that plays a crucial role in cholesterol synthesis . Additionally, this compound can release phosphorus (P) from iron-associated form (Fe-P) in the soil by chelating Fe3+ .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to play a role in the uptake of phosphorus by roots of Cajanus cajan . This is particularly important in low-P Alfisols, where other crops cannot survive. This compound and its derivative secreted from the roots of pigeonpea can release P from Fe-P by chelating Fe3+ . This characteristic is attributed to this compound and its derivative .
Pharmacokinetics (ADME Properties)
It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound play a crucial role in its bioavailability .
Result of Action
This compound has been found to have several molecular and cellular effects. It has in vitro estrogen activity , which could have implications for hormonal regulation. It also acts as an iron chelator , which could have antioxidant effects . Furthermore, it has been found to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis . This could potentially lower cholesterol levels, although more research is needed to confirm this.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the ability of this compound to release P from Fe-P by chelating Fe3+ is particularly useful in low-P Alfisols . .
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUODPMGCCJSJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276232, DTXSID90963695 | |
| Record name | Piscidein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
469-65-8, 35388-57-9 | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piscidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piscidein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 187 °C | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is piscidic acid and where is it found?
A1: this compound, also known as (2R,3S)-2-(4′-hydroxybenzyl)-tartaric acid, is a phenolic carboxylic acid naturally occurring in several plant species. It was first isolated from the root bark of Piscidia erythrina (Jamaica dogwood) [], but has also been found in Cimicifuga racemosa (Black cohosh) [, ], Opuntia ficus-indica (Prickly pear) [, , , , , , , ], Sophora alopecuroides [, , ], and other plants.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C11H12O7, and its molecular weight is 256.21 g/mol.
Q3: How is this compound structurally characterized?
A3: The structure of this compound has been elucidated using various spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry [, , ]. These methods provide detailed information about the compound's carbon skeleton, functional groups, and stereochemistry.
Q4: How does this compound contribute to a plant's phosphorus uptake?
A4: Studies suggest that this compound, particularly in pigeon pea (Cajanus cajan) roots, plays a role in enhancing phosphorus uptake from soils with low phosphorus availability. It achieves this by chelating Fe3+ ions, thereby releasing phosphorus from insoluble iron-bound phosphorus (Fe-P) complexes in the soil [, ].
Q5: Are there any synthetic routes to obtain this compound?
A5: Yes, besides being extracted from natural sources, this compound can be synthesized. Several total synthesis approaches have been reported, including the use of Sharpless catalytic asymmetric dihydroxylation of trisubstituted olefins [, ].
Q6: What is the stereochemistry of this compound?
A6: Naturally occurring this compound possesses a specific stereochemical configuration. It is the (2R,3S)-isomer of 2-(4′-hydroxybenzyl)-tartaric acid. The stereochemistry of this compound has been confirmed through correlation with other known compounds like hibiscus acid [].
Q7: Has this compound demonstrated any biological activities?
A7: While research on this compound is ongoing, it has shown promising results in several in vitro studies. Notably, it exhibits antioxidant activity [, , , , , ], suggesting potential benefits in combating oxidative stress. Additionally, some studies suggest it may have anti-inflammatory properties [, ].
Q8: What is the potential of this compound in food applications?
A8: this compound, being a natural antioxidant found in fruits like prickly pear, holds potential as a functional food ingredient. Studies exploring the bioaccessibility of this compound from prickly pear products suggest that it remains relatively stable during digestion and may offer health benefits [, ].
Q9: Are there any known methods for enhancing the extraction of this compound from plant sources?
A9: Yes, emerging technologies like high hydrostatic pressure (HHP) and ohmic heating (OH) have been investigated for their potential to improve the extraction yield of this compound and other bioactive compounds from plant materials like prickly pear peels [, ].
Q10: Has this compound been investigated for its potential in drug development?
A10: While not extensively explored, some studies have investigated this compound and its derivatives for potential pharmaceutical applications. For example, research has looked into its potential for hypercholesterolemia treatment, focusing on cholesterol permeability and HMG-CoA reductase inhibition [].
Q11: Are there any known analytical methods for detecting and quantifying this compound?
A11: Yes, this compound can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) and Mass Spectrometry (MS) [, , , , ]. These methods provide accurate measurements of this compound levels in plant extracts and formulated products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






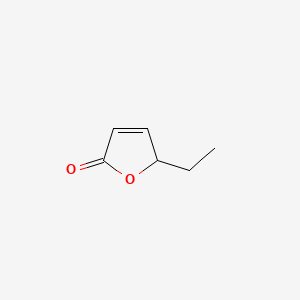
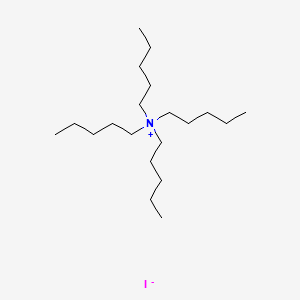

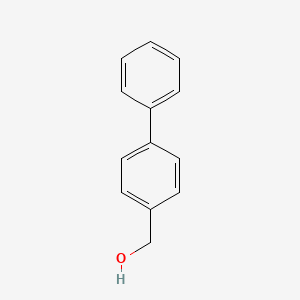
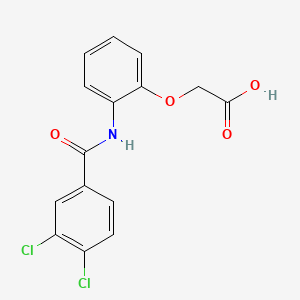
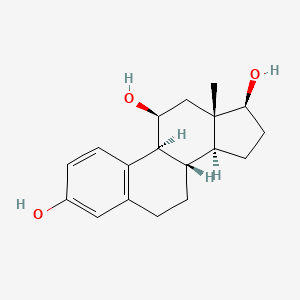

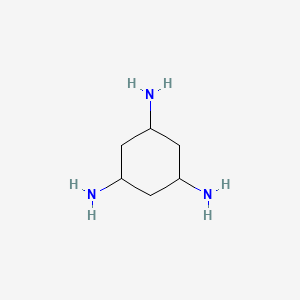
![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)

